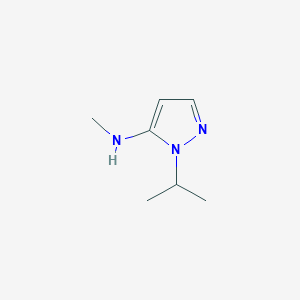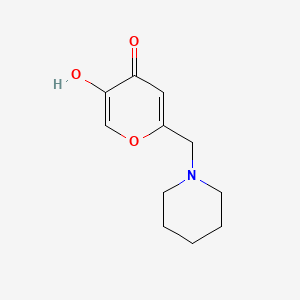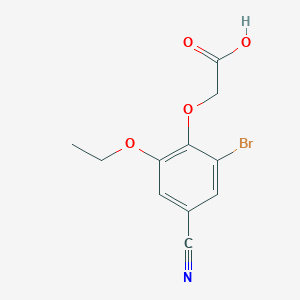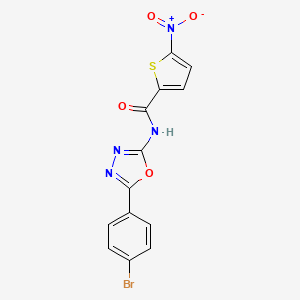
N-methyl-2-propan-2-ylpyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-propan-2-ylpyrazol-3-amine, also known as MPA, is a pyrazole derivative that has been widely used in scientific research. It is a selective androgen receptor modulator (SARM) that has been shown to have potential therapeutic applications in the treatment of various diseases, including osteoporosis, muscle wasting, and androgen deficiency.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-methyl-2-propan-2-ylpyrazol-3-amine and its derivatives are synthesized for various research applications. The synthesis process often involves reactions with primary amines and other compounds, leading to a range of pyrazole derivatives. These compounds are characterized using techniques like X-Ray crystallography, FT-IR, UV-visible, proton NMR spectroscopy, and mass spectroscopy (Titi et al., 2020).
Bioactivities and Pharmacophores
Studies have explored the biological activities of pyrazole derivatives, including their antitumor, antifungal, and antibacterial properties. The identification of pharmacophore sites is crucial for understanding their potential in pharmaceutical applications (Titi et al., 2020).
Catalysis and CO2 Fixation
Certain pyrazole derivatives are investigated for their catalytic roles in chemical reactions. They are used in processes like N-formylation and N-methylation of amines, utilizing CO2 as a carbon source. This represents a sustainable approach for the synthesis of pharmaceuticals and natural products (Das et al., 2016).
Polymerization Processes
In the field of polymer science, pyrazole derivatives are involved in the polymerization of various compounds. Their role in the synthesis of N-methylated and N-alkylated amines, amino acid derivatives, and existing drug molecules has been studied, highlighting their importance in industrial production (Senthamarai et al., 2018).
Corrosion Inhibition
Pyrazole derivatives, including those related to this compound, demonstrate significant inhibitory effects on metal corrosion. Their efficiency as corrosion inhibitors in acidic media is of interest in materials science (Chetouani et al., 2005).
Multicomponent Domino Reactions
These compounds are used in multicomponent domino reactions in aqueous media. They are critical in synthesizing densely functionalized pyrazoles from simple, acyclic starting materials (Prasanna et al., 2013).
Dehydrogenation Processes
Research has also focused on the use of pyrazole-based compounds in the dehydrogenation of primary amines to nitriles. This process is catalyzed by ruthenium complexes featuring pyrazole functionality (Dutta et al., 2018).
Mecanismo De Acción
Mode of Action
Pyrazole derivatives are known to exhibit tautomerism, which may influence their reactivity and interaction with targets .
Biochemical Pathways
Pyrazole derivatives are known to be versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems .
Propiedades
IUPAC Name |
N-methyl-2-propan-2-ylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6(2)10-7(8-3)4-5-9-10/h4-6,8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVUBTWCJKHMIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1344222-50-9 |
Source


|
| Record name | N-methyl-1-(propan-2-yl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2929854.png)

![4-(5-Fluoropyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2929856.png)
![2-((3-(trifluoromethyl)benzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2929858.png)
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)acetamide](/img/structure/B2929860.png)

![3-(3,4-Dimethylphenyl)-5-[(2-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B2929863.png)
![Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2929865.png)



